molecular formula C12H10ClN3 B1482641 3-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine CAS No. 2090266-11-6

3-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1482641
CAS No.: 2090266-11-6
M. Wt: 231.68 g/mol
InChI Key: PCGQAXPJUNWLMC-UHFFFAOYSA-N
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Description

3-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C12H10ClN3 and its molecular weight is 231.68 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[4-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c1-2-6-16-9-11(7-13)12(15-16)10-4-3-5-14-8-10/h1,3-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGQAXPJUNWLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C(=N1)C2=CN=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a synthetic compound that belongs to the pyrazole family, characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C12H10ClN3\text{Molecular Formula }C_{12}H_{10}ClN_3
Molecular Weight 235.68 g mol\text{Molecular Weight }235.68\text{ g mol}

This compound features a chloromethyl group, a prop-2-yn-1-yl moiety, and a pyrazole ring fused with a pyridine ring. The presence of these functional groups is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, certain pyrazole derivatives have shown activity against pathogenic strains of fungi and bacteria. In one study, compounds similar to 3-(4-(chloromethyl)-1-(prop-2-yn-1-yld)-1H-pyrazole were evaluated for their in vitro antifungal activity against Mycobacterium tuberculosis H37Rv, highlighting their potential as antifungal agents .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. A case study involving the evaluation of similar pyrazole compounds indicated that they could induce apoptosis in cancer cell lines through the activation of caspase pathways . This suggests that 3-(4-(chloromethyl)-1-(prop-2-yn-1-yld)-1H-pyrazole may also possess anticancer properties.

The mechanism through which 3-(4-(chloromethyl)-1-(prop-2-yn-1-yld)-1H-pyrazole exerts its biological effects is likely multifaceted. It may involve interaction with specific enzymes or receptors, altering biochemical pathways relevant to disease states. For instance, studies have shown that similar compounds can act as allosteric modulators at muscarinic receptors, enhancing the receptor's response to endogenous ligands .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResultReference
AntimicrobialPyrazole derivativesSignificant antifungal activity
AnticancerPyrazole derivativesInduced apoptosis in cancer cells
Enzyme InteractionPyrazolo[3,4-b]pyridinesAllosteric modulation at muscarinic receptors

Case Studies

Case Study 1: Antifungal Activity
A study focused on synthesizing various pyrazole derivatives revealed that some exhibited strong antifungal activity against multiple strains. The study concluded that modifications to the pyrazole scaffold could enhance efficacy against pathogens .

Case Study 2: Apoptosis Induction
In another investigation, a series of pyrazole compounds were tested for their ability to induce apoptosis in human cancer cell lines. The results indicated that specific structural features within the pyrazole framework were critical for promoting cell death via caspase activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

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